(3-Methyl-1H-pyrazol-5-yl)methylamine hydrochloride
Overview
Description
“(3-Methyl-1H-pyrazol-5-yl)methylamine hydrochloride” is a biochemical used for proteomics research . Its molecular formula is C5H9N3 HCl, and it has a molecular weight of 147.61 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring with a methyl group at the 3-position and a methylamine group at the 5-position . The hydrochloride indicates that it is a salt with a chloride ion .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its SMILES string is Cl.Cc1cc(CN)[nH]n1 . Unfortunately, other physical and chemical properties like melting point, solubility, etc., are not available in the resources.Scientific Research Applications
Medicinal Chemistry Applications
Pyrazole derivatives, including compounds structurally related to "(3-Methyl-1H-pyrazol-5-yl)methylamine hydrochloride," have been extensively studied for their potential biological activities. For instance, novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer properties. These compounds, characterized by their pyrazole core, have shown promising results against various cancer cell lines and microbial strains, highlighting their potential as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016). Another study demonstrated the synthesis of pyrazole derivatives integrated with 1,3,4-oxadiazoles, showing significant antimicrobial evaluation, suggesting these compounds' utility in developing new antimicrobial agents (Ningaiah et al., 2014).
Material Science Applications
In material science, pyrazole derivatives have been explored for their potential in corrosion inhibition, which is crucial for protecting metals and alloys in various industrial applications. A study on pyrazole compounds as corrosion inhibitors for steel in hydrochloric acid demonstrated that these compounds significantly reduce corrosion rates, highlighting their potential utility in industrial corrosion protection (Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007).
Organic Synthesis and Chemical Research
The versatility of pyrazole derivatives extends to organic synthesis, where they serve as key intermediates and building blocks for various chemical entities. For example, the synthesis of 3-phenyl-1H-pyrazole derivatives showcases the utility of pyrazole cores in generating biologically active compounds, emphasizing their role in developing new chemical entities with potential therapeutic applications (Liu, Xu, & Xiong, 2017). Furthermore, the synthesis and evaluation of pyrazoline derivatives for selective inhibition of monoamine oxidase (MAO) enzymes illustrate the application of pyrazole derivatives in neuroscience, providing insights into developing new treatments for neurological disorders (Salgın-Gökşen et al., 2013).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to exhibit diverse pharmacological effects .
Mode of Action
Pyrazole derivatives have been reported to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been associated with various biochemical pathways due to their diverse pharmacological effects .
Result of Action
Pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities .
properties
IUPAC Name |
(5-methyl-1H-pyrazol-3-yl)methanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.ClH/c1-4-2-5(3-6)8-7-4;/h2H,3,6H2,1H3,(H,7,8);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOQIPZLPMCCMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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